molecular formula C14H20N2O4S B513097 1-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 942702-50-3

1-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B513097
CAS No.: 942702-50-3
M. Wt: 312.39g/mol
InChI Key: NTETVDXHPLHYPO-UHFFFAOYSA-N
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Description

1-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is a synthetic piperazine derivative of interest in medicinal chemistry and drug discovery research. Piperazine-based scaffolds are prevalent in the development of novel therapeutic agents due to their versatile pharmacophoric properties. This compound features a benzenesulfonyl group and an acetyl moiety on the piperazine ring, a structural motif common in molecules investigated for targeted protein inhibition. Similar piperazine-containing compounds are actively being studied as potential inhibitors for various enzymatic targets, such as RAS proteins involved in oncogenic signaling or PARP1 (Poly (ADP-ribose) polymerase 1), which plays a critical role in DNA repair and is a validated target in oncology . The structural characteristics of this compound suggest its potential utility as a key intermediate or building block in organic synthesis for the preparation of more complex chemical libraries. It may also serve as a candidate for high-throughput screening campaigns to identify new biologically active molecules. Researchers can leverage this chemical probe to investigate structure-activity relationships (SAR), particularly in the context of optimizing binding affinity and selectivity for specific disease-associated proteins. All investigations involving this compound should be conducted under appropriate laboratory safety protocols.

Properties

IUPAC Name

1-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-11-4-5-13(20-3)14(10-11)21(18,19)16-8-6-15(7-9-16)12(2)17/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTETVDXHPLHYPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of 1-(Piperazin-1-yl)ethan-1-one

The most direct method involves sulfonylation of 1-(piperazin-1-yl)ethan-1-one with 2-methoxy-5-methylbenzenesulfonyl chloride. This two-step process begins with the synthesis of the sulfonyl chloride intermediate.

Step 1: Synthesis of 2-Methoxy-5-methylbenzenesulfonyl Chloride
2-Methoxy-5-methylbenzene undergoes sulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C for 2 hours. The intermediate sulfonic acid is then treated with thionyl chloride (SOCl₂) under reflux to yield the sulfonyl chloride.

Step 2: Coupling with 1-(Piperazin-1-yl)ethan-1-one
1-(Piperazin-1-yl)ethan-1-one (1.0 equiv) reacts with 2-methoxy-5-methylbenzenesulfonyl chloride (1.1 equiv) in dichloromethane, using triethylamine (2.5 equiv) as a base to scavenge HCl . The reaction proceeds at room temperature for 12 hours, yielding the target compound after aqueous workup and recrystallization from isopropyl alcohol .

ParameterValue
SolventDichloromethane
BaseTriethylamine
Temperature25°C
Time12 hours
Yield72–78%

Nucleophilic Displacement on Tosyl-Protected Piperazine

This method leverages pre-sulfonylated piperazine derivatives. 4-(2-Methoxy-5-methylbenzenesulfonyl)piperazine is synthesized first, followed by acetylation.

Step 1: Preparation of 4-(2-Methoxy-5-methylbenzenesulfonyl)piperazine
Piperazine (1.0 equiv) reacts with 2-methoxy-5-methylbenzenesulfonyl chloride (1.05 equiv) in acetone, using potassium carbonate (3.0 equiv) as a base and tetrabutylammonium bromide (0.06 equiv) as a phase-transfer catalyst . The mixture is stirred at 50°C for 24 hours, filtered, and concentrated to isolate the sulfonylated piperazine .

Step 2: Acetylation with Acetyl Chloride
The sulfonylated piperazine (1.0 equiv) is treated with acetyl chloride (1.2 equiv) in dry tetrahydrofuran (THF) under nitrogen. The reaction is stirred at 0°C for 1 hour, followed by room temperature for 6 hours. The product is purified via column chromatography (silica gel, ethyl acetate/hexane) .

ParameterValue
SolventTetrahydrofuran (THF)
BaseNone (reaction at 0°C)
Temperature0°C → 25°C
Time7 hours
Yield65–70%

One-Pot Tandem Sulfonylation-Acetylation

A streamlined one-pot approach reduces purification steps. Piperazine, 2-methoxy-5-methylbenzenesulfonyl chloride, and acetyl chloride are reacted sequentially in a single vessel.

Procedure
Piperazine (1.0 equiv) and 2-methoxy-5-methylbenzenesulfonyl chloride (1.1 equiv) are combined in acetonitrile with triethylamine (3.0 equiv) at 0°C. After 4 hours, acetyl chloride (1.2 equiv) is added, and the mixture is stirred for an additional 6 hours at 25°C . The solvent is evaporated, and the residue is triturated with diethyl ether to afford the product .

ParameterValue
SolventAcetonitrile
BaseTriethylamine
Temperature0°C → 25°C
Time10 hours
Yield68%

Solid-Phase Synthesis Using Wang Resin

For high-throughput applications, solid-phase synthesis offers advantages in purification. Wang resin-bound piperazine is sulfonylated and acetylated on-resin.

Step 1: Resin Functionalization
Wang resin (1.0 g, 0.8 mmol/g) is swelled in DMF, treated with piperazine (5.0 equiv) and diisopropylcarbodiimide (DIC, 5.0 equiv) for 24 hours .

Step 2: On-Resin Sulfonylation
The resin-bound piperazine reacts with 2-methoxy-5-methylbenzenesulfonyl chloride (3.0 equiv) in DMF with N,N-diisopropylethylamine (DIPEA, 6.0 equiv) for 12 hours .

Step 3: Acetylation and Cleavage
Acetic anhydride (5.0 equiv) in DMF acetylates the secondary amine. The product is cleaved from the resin using 95% trifluoroacetic acid (TFA), yielding the target compound after lyophilization .

ParameterValue
SolventDMF
Coupling AgentDIC
Cleavage Reagent95% TFA
Yield60–65%

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time.

Procedure
A mixture of piperazine (1.0 equiv), 2-methoxy-5-methylbenzenesulfonyl chloride (1.1 equiv), and acetyl chloride (1.2 equiv) in DMF is irradiated at 100°C for 30 minutes under microwave conditions . The crude product is purified via recrystallization from ethanol.

ParameterValue
SolventDMF
Temperature100°C
Time30 minutes
Yield75%

Critical Analysis of Methodologies

  • Sulfonylation Efficiency : Methods using phase-transfer catalysts (e.g., tetrabutylammonium bromide) show superior yields compared to base-only conditions .

  • Purification Challenges : Recrystallization from isopropyl alcohol achieves >95% purity, while column chromatography is necessary for solid-phase or one-pot syntheses .

  • Side Reactions : Over-acetylation is mitigated by controlling stoichiometry and reaction temperature .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the sulfonyl group can produce a sulfide derivative .

Scientific Research Applications

1-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various cellular pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s analogs share the 1-acetylpiperazine core but differ in sulfonyl group substitutions and additional functional groups. Below is a comparative analysis of key analogs from the literature:

Key Observations

Sulfonyl Group Diversity :

  • The target compound’s 2-methoxy-5-methylbenzenesulfonyl group is distinct from analogs bearing halogenated (e.g., 4-iodophenyl in ) or heterocyclic (e.g., thiophen-2-yl in ) sulfonyl substituents. These modifications influence electronic properties and binding affinities. For example, electron-withdrawing groups (e.g., trifluoromethyl in Compound 30) enhance metabolic stability .

Synthetic Yields :

  • Yields for analogs vary widely (18–73%), with microwave-assisted reactions (e.g., ) improving efficiency. The target compound’s synthesis would likely require optimization of sulfonylation and piperazine coupling steps .

Biological Activities: Analogs like QD10 and QD17 () exhibit dual histamine H3 receptor antagonism and antioxidant activity, suggesting the piperazine-acetyl scaffold’s versatility. The target compound’s methoxy-methyl substitution may enhance CNS penetration compared to bulkier groups (e.g., benzoylphenoxypropyl) .

Physical Properties :

  • Melting points correlate with crystallinity and purity. For instance, QD17’s higher melting point (180.6–183.4°C) vs. QD10 (148.4–151.4°C) reflects the impact of a chloro substituent on lattice stability .

Biological Activity

1-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is a complex organic compound recognized for its potential therapeutic applications, particularly in the fields of neurology and cardiology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C22H31N5O3S
  • Molecular Weight : 453.6 g/mol
  • IUPAC Name : 2-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole

The biological activity of this compound primarily arises from its interactions with various biological macromolecules, including proteins and nucleic acids. Specifically, it has been shown to modulate signaling pathways through:

  • Binding Affinity : The compound exhibits significant binding affinity towards adrenergic receptors, particularly the alpha1 subtype, which plays a critical role in cardiovascular function.
  • Neurotransmitter Modulation : It is also involved in the modulation of serotonin receptors, suggesting potential applications in treating mood disorders.

Pharmacological Effects

Research indicates that this compound may exhibit the following pharmacological effects:

  • Anticonvulsant Activity : In animal models, derivatives of this compound have demonstrated anticonvulsant properties, particularly in the maximal electroshock seizure (MES) model. For instance, certain derivatives showed efficacy comparable to standard anticonvulsants like phenytoin .
  • Cardiovascular Effects : Studies have indicated that this compound may influence cardiovascular parameters by modulating adrenergic signaling pathways. This could lead to therapeutic benefits in conditions such as hypertension and heart failure.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their derivatives:

  • Anticonvulsant Screening :
    • A study screened various piperazine derivatives for anticonvulsant activity using the MES model. Compounds with similar structural motifs to this compound were found to be effective without significant neurotoxicity at therapeutic doses .
  • Serotonin Receptor Interaction :
    • A related piperazine derivative was evaluated for its agonistic properties at the 5-HT(1A) receptor. This study provided insights into the potential use of such compounds in treating anxiety and depression by enhancing serotonergic signaling .
  • Cardiovascular Studies :
    • Research has highlighted the compound's ability to modulate alpha1 adrenergic receptors, indicating a potential role in managing cardiovascular diseases through vasodilation and improved cardiac output.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticonvulsantEffective in MES model; comparable to phenytoin
CardiovascularModulates alpha1 adrenergic receptors
NeurotransmitterPotential serotonergic modulation

Q & A

Q. What synthetic strategies are recommended for preparing 1-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of piperazine derivatives often involves multi-step protocols. For analogs, Friedel-Crafts acylation or nucleophilic substitution reactions are used to introduce the ethanone and sulfonyl groups. Key steps include:

  • Step 1: Formation of the piperazine-sulfonyl linkage via sulfonylation of piperazine using 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions (e.g., NaHCO₃ in DCM) .
  • Step 2: Introduction of the ethanone group via alkylation with chloroacetone or acylation with acetyl chloride.
  • Optimization: Reaction temperature (0–25°C), solvent choice (DMF or toluene under inert atmosphere), and stoichiometric ratios (1.2–1.5 equivalents of sulfonyl chloride) are critical for yield enhancement .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • Purity: Use HPLC with a C18 column (acetonitrile/water gradient) to confirm ≥95% purity.
  • Structural Confirmation:
    • NMR: Analyze ¹H/¹³C spectra for characteristic peaks (e.g., sulfonyl group at δ 3.8–4.0 ppm for methoxy, δ 2.5–3.0 ppm for piperazine protons) .
    • Mass Spectrometry: ESI-MS to verify molecular ion peaks matching the molecular weight (e.g., calculated for C₁₄H₂₀N₂O₃S: 296.12 g/mol).
    • X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation (e.g., ethanol/water mixtures) and compare with structural analogs .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound across studies be resolved?

Methodological Answer: Discrepancies may arise from variations in assay conditions, stereochemical impurities, or off-target effects. Mitigation strategies include:

  • Cross-Assay Validation: Test the compound in orthogonal assays (e.g., enzyme inhibition vs. cell viability) .
  • Stereochemical Analysis: Use chiral HPLC or circular dichroism to rule out enantiomeric interference .
  • Structural Analog Comparison: Compare activity with derivatives (e.g., fluorobenzyl or chlorophenyl variants) to identify pharmacophore requirements .

Q. What computational approaches are suitable for modeling this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like serotonin receptors or kinases. Validate with crystallographic data from analogs (e.g., PDB: 54U) .
  • Molecular Dynamics (MD) Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Focus on sulfonyl-piperazine moiety interactions with active-site residues .
  • QSAR Modeling: Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors .

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